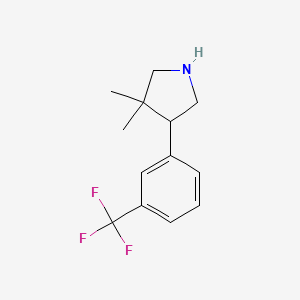

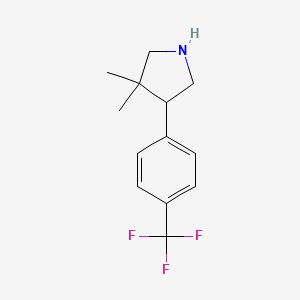

3,3-Dimetil-4-(4-(trifluorometil)fenil)pirrolidina

Descripción general

Descripción

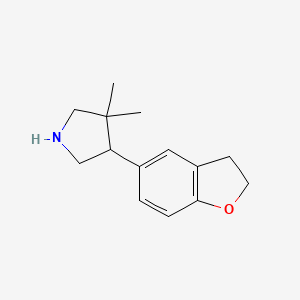

“3,3-Dimethyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine” is a compound that belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups . This compound is available for pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of “3,3-Dimethyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine” is characterized by a pyrrolidine ring, a five-membered nitrogen heterocycle . The pyrrolidine ring is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Chemical Reactions Analysis

While specific chemical reactions involving “3,3-Dimethyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine” are not available, it’s worth noting that trifluoromethylpyridines and their derivatives have been synthesized and applied in the agrochemical and pharmaceutical industries .

Aplicaciones Científicas De Investigación

Descubrimiento y Desarrollo de Medicamentos

El anillo de pirrolidina, una estructura central en este compuesto, es un andamio versátil en química medicinal. Es ampliamente utilizado para crear compuestos biológicamente activos debido a su capacidad para explorar de manera eficiente el espacio farmacoforico, contribuir a la estereoquímica y aumentar la cobertura tridimensional . Este compuesto se puede utilizar en el diseño de nuevos candidatos a fármacos con perfiles biológicos variados, particularmente debido a la estereogenicidad de los carbonos, que puede conducir a diferentes modos de unión a proteínas enantioselectivas.

Mejora de la Actividad Farmacológica

Se sabe que el grupo trifluorometil (-CF3) presente en este compuesto mejora la actividad farmacológica. Es una característica común en los fármacos aprobados por la FDA, que contribuye a su eficacia . La presencia de este grupo en 3,3-Dimetil-4-(4-(trifluorometil)fenil)pirrolidina podría explotarse potencialmente para desarrollar nuevos fármacos con perfiles de actividad mejorados.

Diversidad Estructural en Moléculas de Fármacos

La naturaleza saturada del anillo de pirrolidina permite una mayor diversidad estructural en las moléculas de fármacos. Esta diversidad es crucial para el desarrollo de compuestos con actividades biológicas únicas y puede ser fundamental para superar la resistencia a los fármacos .

Influencia en los Perfiles ADME/Tox

La introducción de fragmentos heteroatómicos, como el anillo de pirrolidina y el grupo trifluorometil, puede modificar los parámetros fisicoquímicos y mejorar los perfiles ADME/Tox (Absorción, Distribución, Metabolismo, Excreción/Toxicología) de los candidatos a fármacos . Este compuesto podría utilizarse para estudiar estos efectos y optimizar las propiedades de los fármacos.

Estudios de Unión Enantioselectiva

Debido a la estereogenicidad del anillo de pirrolidina, this compound se puede utilizar para estudiar la unión enantioselectiva a las proteínas. Esto es importante para comprender la farmacodinámica de los candidatos a fármacos y para el desarrollo de terapias más específicas .

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as pyrrolidine derivatives, have been found to bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives.

Mode of Action

Without specific information on “3,3-Dimethyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine”, it’s challenging to describe its exact mode of action. Pyrrolidine derivatives have been shown to interact with their targets in a way that depends on the spatial orientation of substituents and the different binding mode to enantioselective proteins .

Biochemical Pathways

Indole derivatives, which share some structural similarities, have been found to possess various biological activities, affecting a broad range of biochemical pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

Compounds with similar structures have been found to exhibit a wide range of biological activities .

Action Environment

The steric factors and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Direcciones Futuras

Trifluoromethylpyridines and their derivatives, which share a similar structural motif with “3,3-Dimethyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine”, are expected to have many novel applications discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

Análisis Bioquímico

Biochemical Properties

3,3-Dimethyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the pyrrolidine ring in this compound is known to interact with enzymes involved in neurotransmitter synthesis and degradation, such as monoamine oxidase . Additionally, the trifluoromethyl group enhances the compound’s binding affinity to certain receptors, making it a potential candidate for drug development .

Cellular Effects

The effects of 3,3-Dimethyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the activity of G-protein coupled receptors (GPCRs), leading to altered intracellular signaling cascades . Furthermore, it can affect the expression of genes involved in cell proliferation and apoptosis, thereby impacting cell survival and growth .

Molecular Mechanism

At the molecular level, 3,3-Dimethyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . The trifluoromethyl group plays a crucial role in these interactions, enhancing the compound’s stability and binding affinity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,3-Dimethyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Its degradation products may have different biochemical properties, which can impact the overall outcome of experiments .

Dosage Effects in Animal Models

The effects of 3,3-Dimethyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cognitive function and reduced anxiety . At high doses, it can cause toxic or adverse effects, including liver damage and neurotoxicity . These threshold effects highlight the importance of careful dosage optimization in preclinical studies.

Metabolic Pathways

3,3-Dimethyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination from the body . The compound’s metabolism can affect its pharmacokinetics and pharmacodynamics, influencing its overall efficacy and safety . Additionally, it can alter metabolic flux and metabolite levels, impacting cellular energy balance and homeostasis .

Transport and Distribution

The transport and distribution of 3,3-Dimethyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic cation transporters (OCTs) and distributed to various tissues, including the brain, liver, and kidneys . The compound’s localization and accumulation in these tissues can influence its biological activity and potential therapeutic applications .

Subcellular Localization

The subcellular localization of 3,3-Dimethyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine is crucial for its activity and function. It can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . For example, the compound may localize to the mitochondria, where it can influence cellular respiration and energy production . Understanding its subcellular distribution can provide insights into its mechanism of action and potential therapeutic uses.

Propiedades

IUPAC Name |

3,3-dimethyl-4-[4-(trifluoromethyl)phenyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3N/c1-12(2)8-17-7-11(12)9-3-5-10(6-4-9)13(14,15)16/h3-6,11,17H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSLPYKAEKYUGRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC1C2=CC=C(C=C2)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

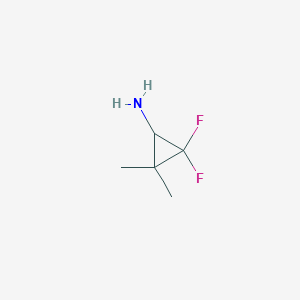

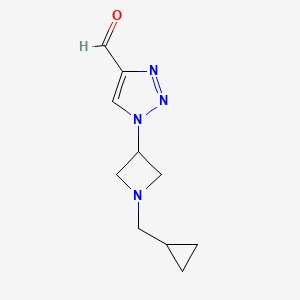

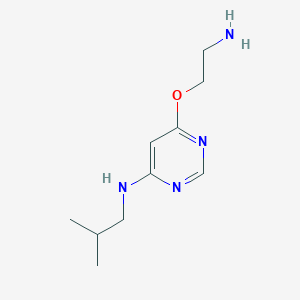

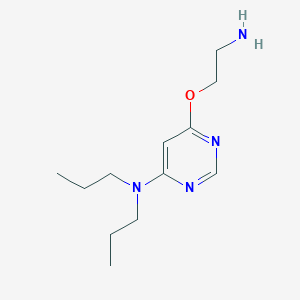

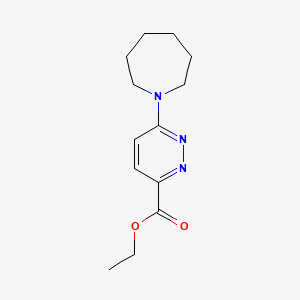

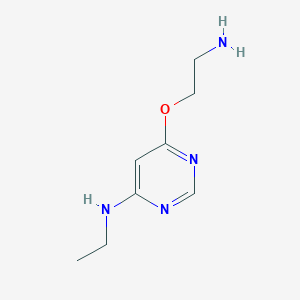

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6-dihydro-4H-cyclopenta[c]furan-5-amine](/img/structure/B1492536.png)

![2-(2-Aminoethyl)hexahydropyrrolo[1,2-b][1,2,5]thiadiazole 1,1-dioxide](/img/structure/B1492543.png)

![7-Cyclopropyl-4,7-diazaspiro[2.5]octane](/img/structure/B1492544.png)